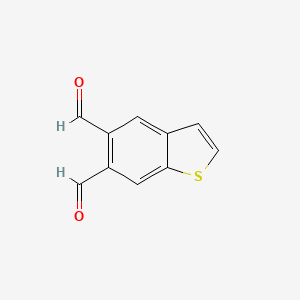
1-Benzothiophene-5,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothiophene-5,6-dicarbaldehyde is an organic compound with the molecular formula C10H6O2S It is a derivative of benzothiophene, characterized by the presence of two aldehyde groups at the 5 and 6 positions of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5,6-dicarbaldehyde can be synthesized through various methods. One common approach involves the functionalization of benzothiophene derivatives. For instance, the reaction of benzothiophene with appropriate aldehyde precursors under controlled conditions can yield the desired dicarbaldehyde compound . Another method involves the use of palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzothiophene-5,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzothiophene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Benzothiophene-5,6-dicarboxylic acid.
Reduction: 1-Benzothiophene-5,6-dimethanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzothiophene-5,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Benzothiophene-5,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzothiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A simpler analog without the aldehyde groups.
1-Benzothiophene-5-carbaldehyde: A related compound with only one aldehyde group.
Benzofuran: An oxygen analog of benzothiophene.
Comparison: 1-Benzothiophene-5,6-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide additional sites for chemical modification and interaction compared to its simpler analogs. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113125-79-4 |
|---|---|
Molekularformel |
C10H6O2S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
1-benzothiophene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-3-7-1-2-13-10(7)4-9(8)6-12/h1-6H |
InChI-Schlüssel |
CIDXSHIUUVXFOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CC(=C(C=C21)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



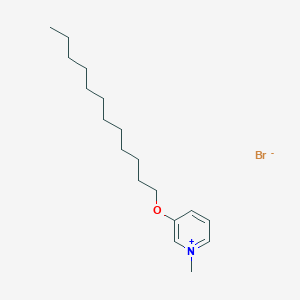


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
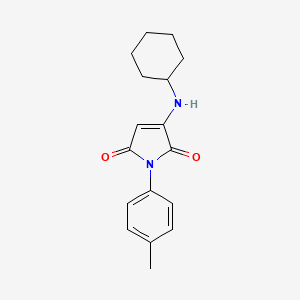
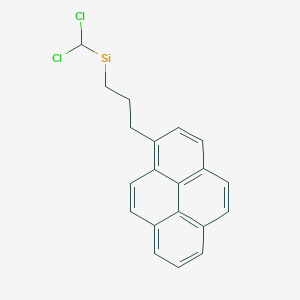

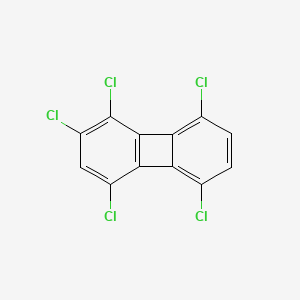
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
